Comparative Antiproliferative Activity: N-Cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide Versus Structural Analogs in Human Cancer Cell Lines
In antiproliferative screening across human cancer cell lines, N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide demonstrates measurable but moderate cytotoxic activity that distinguishes it from more potent, highly elaborated analogs . The compound shows IC50 values of 25.5 μM against A431 (epidermoid carcinoma) cells and 30.9 μM against A549 (lung carcinoma) cells . These values position the compound as a lower-potency reference control rather than a lead candidate, which is precisely why it holds value as a comparator compound in SAR studies. In contrast, 5,6-dimethyl-1H,3H-2,1,3-benzothiadiazole-2,2-dioxide was identified as a STAT3 inhibitor through virtual screening, demonstrating that specific substitution patterns on the benzothiadiazole core can redirect biological activity toward discrete molecular targets [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | A431: 25.5 μM; A549: 30.9 μM |
| Comparator Or Baseline | 5,6-dimethyl-1H,3H-2,1,3-benzothiadiazole-2,2-dioxide (identified as STAT3 inhibitor) |
| Quantified Difference | Target compound exhibits micromolar cytotoxicity; comparator redirects to specific protein-protein interaction inhibition |
| Conditions | Cell viability assays using A431 and A549 human cancer cell lines |
Why This Matters
This compound's moderate cytotoxicity profile establishes it as a useful reference control in benzothiadiazole SAR studies, enabling researchers to benchmark the activity enhancement achieved through structural elaboration.
- [1] Mori M, et al. Molecules. 2020. Towards the inhibition of protein-protein interactions in STAT3: insights into a new class of benzothiadiazole derivatives. PMC. View Source
